REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH:12]=[C:13]([CH3:15])[CH3:14].CCOC(C)=O>[Pd]>[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH2:12][CH:13]([CH3:15])[CH3:14]
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Name
|
|
Quantity
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0.32 g
|
Type
|
reactant
|
Smiles
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OC1=C(C=C(C(=O)OC)C=C1)C=C(C)C
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Name
|
|
Quantity
|
2 mL
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Type
|
reactant
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
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0.017 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
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Type
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CUSTOM
|
Details
|
The reaction was stirred under an atmosphere of hydrogen (0.0031 g, 1.6 mmol) for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was then filtered
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
|
to give a clear oil
|
Type
|
CUSTOM
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Details
|
The residue was purified on silica gel (0-20% EtOAc in hexanes)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C(=O)OC)C=C1)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.256 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |